Methyl 6-bromo-2,3-dimethoxybenzoate
Overview
Description
Scientific Research Applications
Synthesis and Inhibitory Activity
Methyl 6-bromo-2,3-dimethoxybenzoate plays a role in the synthesis of various compounds with potential inhibitory activities. For instance, the synthesis of Methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxybenzoyl)-4,5-dimethoxybenzoate displayed good inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity treatment (Han Lijun, 2010).
Preparation of Bicyclic Herbicide Precursors
The compound has also been used in the preparation of bicyclic herbicide precursors. Specifically, intramolecular Stork-Danheiser kinetic alkylation reactions of methyl 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate derivatives, including Methyl 6-bromo-2,3-dimethoxybenzoate, have been instrumental in producing these precursors (A. Liepa et al., 1992).
Antipsychotic Agents Synthesis
This chemical is also involved in the synthesis of potential antipsychotic agents. Research has shown that a series of 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzanmides, synthesized from similar compounds, have shown potent inhibitory properties against certain receptors, indicating its potential in the field of neuropsychiatric disorder treatment (T. Högberg et al., 1990).
Synthesis of Aromatic Constituents in Antibiotics
It's also significant in synthesizing aromatic constituents found in antibiotics. For example, derivatives such as 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid, found in calichemicin antibiotics, have been synthesized from similar compounds, demonstrating its relevance in antibiotic development (K. V. Laak & H. Scharf, 1989).
properties
IUPAC Name |
methyl 6-bromo-2,3-dimethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-13-7-5-4-6(11)8(9(7)14-2)10(12)15-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWLJHHVEGPBRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458834 | |
Record name | Methyl 6-bromo-2,3-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-2,3-dimethoxybenzoate | |
CAS RN |
59084-77-4 | |
Record name | Methyl 6-bromo-2,3-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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